GSK583
GSK583
GSK583 is a Highly Potent and Selective Inhibitor of RIP2 Kinase (RIP2K bing IC50=5 nM; rat in vivo PD IC50 = 50 nM). RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines.
Brand Name:
Vulcanchem
CAS No.:
1346547-00-9
VCID:
VC0529481
InChI:
InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25)
SMILES:
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F
Molecular Formula:
C20H19FN4O2S
Molecular Weight:
398.4564
GSK583
CAS No.: 1346547-00-9
Inhibitors
VCID: VC0529481
Molecular Formula: C20H19FN4O2S
Molecular Weight: 398.4564
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1346547-00-9 |
---|---|
Product Name | GSK583 |
Molecular Formula | C20H19FN4O2S |
Molecular Weight | 398.4564 |
IUPAC Name | 6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine |
Standard InChI | InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25) |
Standard InChIKey | XLOGLWKOHPIJLV-UHFFFAOYSA-N |
SMILES | CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F |
Appearance | Solid powder |
Description | GSK583 is a Highly Potent and Selective Inhibitor of RIP2 Kinase (RIP2K bing IC50=5 nM; rat in vivo PD IC50 = 50 nM). RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | GSK583; GSK 583; GSK-583. |
Reference | The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Pamela A. Haile, Bartholomew J. Votta, Robert W. Marquis, Michael J. Bury, John F. Mehlmann, Robert Singhaus Jr., Adam K. Charnley, Ami S. Lakdawala, Máire A. Convery, David B. Lipshutz, Biva M. Desai, Barbara Swift, Carol A. Capriotti, Scott B. Berger, Mukesh K. Majahan, Michael A. Reilly, Elizabeth J. Rivera, Helen H. Sun, Rakesh Nagilla, Allison M. Beal, Joshua N. Finger, Michael N. Cook, Bryan W. King, Michael T. Ouellette, Rachel D. Totoritis, Maria Pierdomenico, Anna Negroni, Laura Stronati, Salvatore Cucchiara, Bartłomiej Ziółkowski, Anna Vossenkämper, Thomas T. MacDonald, Peter J. Gough, John Bertin, and Linda N. Casillas Publication Date (Web): April 25, 2016 (Article) DOI: 10.1021/acs.jmedchem.6b00211 |
PubChem Compound | 67469084 |
Last Modified | Nov 11 2021 |
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